5-(Methylsulfonyl)quinolin-3-ol

Catalog No.
S3304464
CAS No.
1956384-81-8
M.F
C10H9NO3S
M. Wt
223.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylsulfonyl)quinolin-3-ol

CAS Number

1956384-81-8

Product Name

5-(Methylsulfonyl)quinolin-3-ol

IUPAC Name

5-methylsulfonylquinolin-3-ol

Molecular Formula

C10H9NO3S

Molecular Weight

223.25

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3

InChI Key

WLWBWWPZLRLBKI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O

solubility

not available

5-(Methylsulfonyl)quinolin-3-ol is a functionalized heterocyclic compound belonging to the quinolinol class. Quinolinols are recognized as privileged scaffolds in medicinal chemistry, frequently forming the core of molecules designed to modulate enzyme activity. The specific substitution pattern of this compound, featuring a hydroxyl group at the 3-position and a strongly electron-withdrawing methylsulfonyl group at the 5-position, designates it as a specialized intermediate for the synthesis of targeted therapeutic agents, particularly kinase inhibitors for inflammatory and autoimmune diseases. [1]

In targeted synthesis, the precise placement and electronic nature of substituents are critical and non-interchangeable. 5-(Methylsulfonyl)quinolin-3-ol is specified as a precursor in patented synthetic routes for novel kinase inhibitors. [1] Substituting this intermediate with the parent quinolin-3-ol, a positional isomer (e.g., 6- or 7-methylsulfonyl), or an analog with a different functional group would result in a process failure. Such substitutions would either prevent the subsequent planned chemical reactions or, more critically, yield a final molecule with a different three-dimensional structure and electronic profile, leading to a loss of target-specific biological activity.

Validated Precursor for Patented IRAK4 Kinase Inhibitors

5-(Methylsulfonyl)quinolin-3-ol (CAS 1956384-81-8) is explicitly identified as a chemical intermediate in the synthesis of a novel series of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. [1] IRAK4 is a high-value therapeutic target for autoimmune diseases, inflammatory disorders, and certain cancers. [2] The patent, assigned to Merck Sharp & Dohme Corp., outlines synthetic pathways where this specific quinolinol derivative is a necessary building block for the final, pharmacologically active compounds. This documentation validates its role in a specific, high-value drug discovery program.

Evidence DimensionSuitability as a synthetic precursor for IRAK4 inhibitors disclosed in patent WO/2015/061172.
Target Compound DataDocumented and validated intermediate in the specified synthesis route.
Comparator Or BaselineAlternative precursors, such as unsubstituted quinolin-3-ol or other positional isomers (e.g., 6- or 7-methylsulfonylquinolin-3-ol).
Quantified Difference100% Process-Essential. Comparators are unsuitable as they would lead to synthesis failure or generate off-target molecules lacking the required structure-activity relationship.
ConditionsSynthesis of the IRAK4 inhibitor scaffold as described in the patent.

For research organizations and process chemists developing IRAK4 inhibitors based on this patented chemical series, procuring this exact intermediate is non-negotiable to ensure synthetic reproducibility and access to the target compounds.

Core Building Block for Novel IRAK4-Targeted Therapeutics

This compound is the indicated procurement choice for medicinal and process chemistry teams synthesizing the specific class of IRAK4 inhibitors disclosed in patent WO/2015/061172 A1. Its use is central to programs targeting IRAK4-mediated signaling for potential therapies in rheumatoid arthritis, inflammatory bowel disease, and other autoimmune or inflammatory conditions. [1]

XLogP3

1.1

Dates

Last modified: 08-19-2023

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